ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate
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Overview
Description
N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with ethoxycarbonyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its role in inhibiting specific enzymes and pathways related to diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell growth and apoptosis. This binding can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
Uniqueness
N’-[(Z)-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to its specific indole structure, which imparts distinct biological activities.
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl N-[(Z)-(1-methylindol-3-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)15-14-8-10-9-16(2)12-7-5-4-6-11(10)12/h4-9H,3H2,1-2H3,(H,15,17)/b14-8- |
InChI Key |
BSJFYWGNVTVHET-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CN(C2=CC=CC=C21)C |
Canonical SMILES |
CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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